molecular formula C7H11IN2O B6229811 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol CAS No. 1408642-38-5

4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol

Cat. No. B6229811
CAS RN: 1408642-38-5
M. Wt: 266.1
InChI Key:
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Description

The compound “4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms . The presence of an iodine atom and a butanol group in the compound suggests that it might have unique properties compared to other pyrazoles .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The presence of the iodine atom and the butanol group would likely require additional steps or modifications to the general synthesis process .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyrazole ring, the iodine atom attached to the pyrazole ring, and the butanol group attached to the pyrazole ring . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions, including substitutions, additions, and redox reactions . The presence of the iodine atom and the butanol group in “this compound” could influence the types of reactions this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar butanol group could increase its solubility in water .

Mechanism of Action

The mechanism of action of “4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol” would depend on its specific biological or chemical activity. Pyrazoles are found in a variety of biologically active compounds and can exhibit a wide range of activities .

Safety and Hazards

The safety and hazards associated with “4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol” would depend on its specific properties and activities. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for “4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol” would depend on its specific properties and activities. Pyrazoles are a focus of ongoing research due to their presence in a variety of biologically active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol involves the conversion of 4-iodo-1H-pyrazole to 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol through a series of reactions.", "Starting Materials": [ "4-iodo-1H-pyrazole", "1-bromobutane", "Sodium hydride (NaH)", "Butanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: React 4-iodo-1H-pyrazole with sodium hydride (NaH) in diethyl ether to form the corresponding pyrazolide anion.", "Step 2: Add 1-bromobutane to the reaction mixture and stir for several hours to allow for the nucleophilic substitution reaction to occur, resulting in the formation of 4-(1-butoxy-1H-pyrazol-4-yl)butane.", "Step 3: Hydrolyze the butoxy group using hydrochloric acid (HCl) to obtain 4-(4-hydroxy-1H-pyrazol-1-yl)butane.", "Step 4: React 4-(4-hydroxy-1H-pyrazol-1-yl)butane with sodium hydroxide (NaOH) to form the corresponding pyrazolide anion.", "Step 5: Add butanol to the reaction mixture and stir for several hours to allow for the nucleophilic substitution reaction to occur, resulting in the formation of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol.", "Step 6: Purify the product by washing with water and drying over sodium sulfate (Na2SO4)." ] }

CAS RN

1408642-38-5

Molecular Formula

C7H11IN2O

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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